molecular formula Si2W B075984 TUNGSTEN SILICIDE CAS No. 12039-88-2

TUNGSTEN SILICIDE

Katalognummer B075984
CAS-Nummer: 12039-88-2
Molekulargewicht: 240 g/mol
InChI-Schlüssel: WQJQOUPTWCFRMM-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
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Beschreibung

Synthesis Analysis

Synthesis of tungsten silicide can be achieved through various methods, including room-temperature mechanochemical synthesis using ternary (WO3-Si-Mg and W-SiO2-Mg) and binary (W-Si) initial systems. The process involves milling, followed by leaching out undesired Mg-based phases, with WSi2, W5Si3, and W phases being identified depending on the system used. The binary W-Si system notably results in the formation of WSi2 submicron particles with an average size of 688 nm, highlighting the efficiency of the mechanochemical process (Ovalı, Ağaoğulları, & Öveçoğlu, 2019). Additionally, self-propagating high-temperature synthesis (SHS) from two reactant systems has been utilized, successfully synthesizing intermetallic WSi2 from both scheelite (CaWO4-Si-Al) and pure oxides (CaO-WO3-Si-Al) reactant systems, with variations in the yield based on the Si content and the use of a sand mold for phase separation (Maung, Chanadee, & Niyomwas, 2019).

Molecular Structure Analysis

Tungsten disilicide's structure has been characterized through experimental and theoretical investigations, leading to the synthesis by thermal treatment at 1350 °C in an argon atmosphere. The structure was determined using X-ray powder diffraction (XRPD) analysis, with new modifications proposed and investigated using density-functional theory (DFT) calculations, showing excellent agreement with experimental observations (Luković et al., 2017).

Chemical Reactions and Properties

The chemical properties of tungsten silicide include its interaction with other compounds and its potential as a catalyst. For example, silica-supported tungsten oxo alkyl species have shown high and sustained activity in propene metathesis, illustrating the importance of the oxo ligand in designing robust catalysts (Mazoyer et al., 2010).

Physical Properties Analysis

The physical properties of tungsten silicide, such as particle size and morphology, have been a focus of various studies. For instance, the synthesis of tungsten silicide powders via mechanochemical synthesis resulted in particles with specific sizes and morphologies, depending on the synthesis route and initial system used. The binary W-Si system led to the formation of submicron particles, showcasing the material's versatile physical characteristics (Ovalı, Ağaoğulları, & Öveçoğlu, 2019).

Chemical Properties Analysis

The chemical properties, including reactivity and potential applications as catalysts, highlight tungsten silicide's significance. Its effectiveness in catalyzing reactions, such as propene metathesis, underscores its utility in industrial processes and potential in various applications (Mazoyer et al., 2010).

Wissenschaftliche Forschungsanwendungen

  • Microelectronics

    • Tungsten Silicide has potential applications in microelectronics . It has low electrical resistivity and good thermal stability .
    • It is synthesized by simple thermal treatment at 1350 °C for 4 hours in an argon atmosphere .
    • The goal in this field is to replace polycrystalline silicon with materials with lower resistivity .
  • Ceramics

    • Tungsten Silicide is also used in ceramics .
    • The synthesis method is the same as mentioned above .
    • The material is used due to its improved characteristics and better performance under extreme conditions .
  • Aerospace Industry

    • The aerospace industry also uses Tungsten Silicide .
    • The synthesis method remains the same .
    • Tungsten Silicide appears suitable for operation in extreme conditions due to its high melting point and good thermal stability .
  • Protective Coating

    • Tungsten Silicide has been investigated as a protective coating on W-based alloys because of its excellent oxidation resistance .
    • The coating is applied using the same synthesis method .
    • The results show that the coating provides excellent oxidation resistance .
  • Barrier Layer

    • Tungsten Silicide is used as a barrier layer between silicon and other metals .
    • It is mostly applied as thin films for the fabrication of microscale circuits .
    • The method of application is usually through chemical vapor deposition .
    • The results show that it serves as an effective barrier, preventing interaction between silicon and other metals .
  • Microelectromechanical Systems (MEMS)

    • Tungsten Silicide is valuable in microelectromechanical systems .
    • It is applied as thin films for the fabrication of microscale circuits .
    • The films of tungsten silicide can be plasma-etched using nitrogen trifluoride gas .
    • The material performs well in applications as oxidation-resistant coatings .
  • Additive in Metal and Cutting Tools Industries

    • Tungsten Silicides are used as additives, where WSi2 is included as a suitable material for mixing with WC .
    • This is to overcome the problem of oxidation in extreme conditions .
    • The application method is through simple mixing .
    • The results show improved performance of the tools under extreme conditions .
  • Integrated Circuits

    • Tungsten Silicide is used in integrated circuits .
    • It is applied as thin films for the fabrication of microscale circuits .
    • The films of tungsten silicide can be plasma-etched using nitrogen trifluoride gas .
    • The material performs well in applications as oxidation-resistant coatings .
  • DRAM Fabrication

    • Tungsten Silicide is used on top of polysilicon gates to increase conductivity of the gate line and thus increase transistor speed .
    • This approach is popular in DRAM fabrication, where the gate is also the word line for the circuit .
  • High Temperature Radiative Cooling

    • Tungsten Silicide is used in high temperature radiative cooling .
    • The high emissivity of tungsten silicide makes this material attractive for high temperature radiative cooling, with implications in heat shields .

Safety And Hazards

Tungsten Silicide should be handled with care to avoid contact with skin and eyes, dust formation, and inhalation . Prolonged inhalation may cause pulmonary fibrosis known as silicosis . Tungsten compounds may be irritating to the eyes and respiratory tract .

Zukünftige Richtungen

Tungsten Silicide has potential applications in the field of nanoelectronics and nanophotonics . It is being explored for use in superconducting nanowire single-photon detectors (SNSPDs) for dark matter detection . It is also being studied for its potential use in microelectromechanical systems, where it is mostly applied as thin films for the fabrication of microscale circuits .

Eigenschaften

InChI

InChI=1S/2Si.W
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WQJQOUPTWCFRMM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

[Si].[Si].[W]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

Si2W
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

240.01 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Blue or gray odorless powder; Insoluble in water; [Alfa Aesar MSDS]
Record name Tungsten disilicide
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Product Name

Einecs 234-909-0

CAS RN

12039-88-2
Record name Tungsten silicide (WSi2)
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Record name Tungsten silicide (WSi2)
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Record name Tungsten silicide (WSi2)
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Record name Tungsten disilicide
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Citations

For This Compound
3,560
Citations
MY Tsai, FM d'Heurle, CS Petersson… - Journal of Applied …, 1981 - pubs.aip.org
… This work reports the detailed studies on the annealing properties of tungsten silicide deposited on poly-Si. Tungsten silicide films of different compositions are studied by He+ -…
Number of citations: 100 pubs.aip.org
KC Saraswat, DL Brors, JA Fair… - IEEE transactions on …, 1983 - ieeexplore.ieee.org
… In this work, we have investiga:ed low-pressure CVD of tungsten silicide thin films for VLSI applications. Physical and electrical properties of the deposited films have been thoroughly …
Number of citations: 143 ieeexplore.ieee.org
JM Molarius, S Franssila, G Drozdy, J Saarilahti - Applied surface science, 1991 - Elsevier
… tungsten silicide films have typically high resistivity and … required thermal budget for tungsten silicide annealing by sputtering … / 0 amends the use of tungsten silicide in practical polycide …
Number of citations: 13 www.sciencedirect.com
X Zhang, A Engel, Q Wang, A Schilling, A Semenov… - Physical Review B, 2016 - APS
… time as derived from the magnetoconductivity was found to be much larger than that of NbN materials, which is most probably due to the amorphous nature of tungsten silicide. The …
Number of citations: 79 journals.aps.org
PJ Codella, F Adar, YS Liu - Applied physics letters, 1985 - pubs.aip.org
… In summary, the Raman microprobe has been used to identify tungsten silicide deposited in 8-l1m-wide by 20-nmthick lines on a crystalline silicon substrate. The observation of the …
Number of citations: 45 pubs.aip.org
G Göltz, J Torres, J Lajzerowicz Jr, G Bomchil - Thin Solid Films, 1985 - Elsevier
… Tungsten silicide films formed via furnace annealing were studied. The tungsten layers were … The purpose of this work is to study the formation of tungsten silicide by reaction between …
Number of citations: 32 www.sciencedirect.com
WR Tonti, JA Fifield, J Higgins… - 2004 IEEE …, 2004 - ieeexplore.ieee.org
… The methodology employed is for a Tungsten Silicide E-Fuse (WSi/sub 2/), but the intention of this paper is to benchmark a qualification plan that can be employed for any E-Fuse, ie …
Number of citations: 89 ieeexplore.ieee.org
TL Martin, V Malhotra, JE Mahan - Journal of electronic materials, 1984 - Springer
Tungsten suicide thin films have been prepared by neutralized ion beam sputtering of the metal onto a polycrystalline silicon layer followed by furnace annealing. The films appear to be …
Number of citations: 26 link.springer.com
Y Shioya, T Itoh, S Inoue, M Maeda - Journal of applied physics, 1985 - pubs.aip.org
… of a CVD tungsten silicide film is … tungsten silicide film deposited at low temperature, and also on behavior after annealing. We have analyzed the stress of the CVD tungsten silicide film …
Number of citations: 61 pubs.aip.org
P Pan, N Hsieh, HJ Geipel Jr, GJ Slusser - Journal of Applied Physics, 1982 - pubs.aip.org
Dopant diffusion in tungsten silicide … The tungsten silicide (350 nm) was prepared by dual electron beam evaporation. The details of the deposition are described in Ref. 4. …
Number of citations: 51 pubs.aip.org

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